5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Description

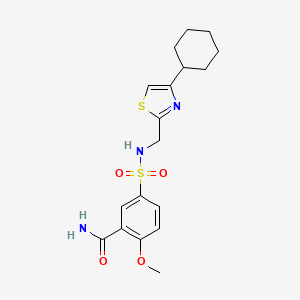

5-(N-((4-Cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a central methoxybenzamide scaffold linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 4-cyclohexylthiazol-2-ylmethyl group.

Properties

IUPAC Name |

5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJVONHCOYPZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.

Mode of Action

Thiazole nucleus has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Biological Activity

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure, which includes a thiazole moiety and a sulfamoyl group, suggests a range of interactions with biological targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 499.6 g/mol. The structural components are crucial for understanding its biological activity, particularly how variations in substituents affect efficacy.

Antimicrobial Properties

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Significant antibacterial activity |

| This compound | Escherichia coli | Significant antibacterial activity |

In one study, the compound exhibited effective inhibition at concentrations as low as 1 µg/mL against these Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies evaluating its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), report promising results. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin (µM) |

|---|---|---|

| MCF-7 | 15 | 20 |

| A549 | 10 | 18 |

These results indicate that the compound's IC50 values are comparable to or lower than those of standard chemotherapeutics like doxorubicin, suggesting it may be a viable candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings include:

Substituent Variations : The presence of specific substituents on the thiazole ring enhances both cytotoxicity and antimicrobial efficacy. For example, modifications such as methyl or phenyl groups at certain positions are critical for maintaining activity.

Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance binding affinity and overall biological effectiveness .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models. In one notable study, researchers administered varying doses of the compound to mice bearing tumor xenografts derived from MCF-7 cells. Results indicated a dose-dependent reduction in tumor size, supporting the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Sulfonamide-Benzamide Class

(a) Sulpiride and Derivatives

- Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide] is a well-known antipsychotic agent acting as a dopamine D2 receptor antagonist . Key Differences: The target compound replaces Sulpiride’s ethylpyrrolidinyl group with a 4-cyclohexylthiazol-2-ylmethyl substituent. This substitution likely enhances lipophilicity and alters receptor binding kinetics due to the bulky cyclohexylthiazol group. Functional Implications: Sulpiride’s low extrapyramidal side effects are attributed to its selective D2 antagonism . The thiazole ring in the target compound may confer distinct receptor interactions or off-target effects.

(b) [18F]Desmethoxyfallypride and [11C]Raclopride

- [18F]Desmethoxyfallypride : A radiolabeled benzamide used in PET imaging, sharing the 2-methoxybenzamide core .

- [11C]Raclopride: Another benzamide derivative with dichloro and hydroxyl substitutions, used to study dopamine D2/D3 receptors . Comparison: The target compound’s cyclohexylthiazol group distinguishes it from these imaging agents, which prioritize radiolabeling efficiency and receptor specificity over bulkier substituents.

Antifungal Sulfonamide-Oxadiazole Compounds

(a) LMM5 and LMM11

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .

- Structural Contrast : Both LMM5 and LMM11 feature oxadiazole rings instead of the target compound’s thiazole. The oxadiazole moiety is associated with antifungal activity via thioredoxin reductase inhibition .

- Activity : LMM11 demonstrated efficacy against Candida albicans (MIC: 50 μg/mL), suggesting that the target compound’s thiazole group might modulate antifungal potency or mechanism .

Thiazole-Containing Compounds

- 4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide : A structural analog with an oxadiazole ring and methoxymethyl substitution (Molecular Weight: 408.47 g/mol) .

- Comparison : The target compound’s thiazole ring may offer improved metabolic stability compared to oxadiazoles, which are prone to hydrolysis.

Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.